molecular formula C5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O B612355 Diornithine oxoglurate CAS No. 5144-42-3

Diornithine oxoglurate

Cat. No.: B612355
CAS No.: 5144-42-3
M. Wt: 278.26
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diornithine oxoglurate can be synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves mixing equimolar amounts of ornithine and alpha-ketoglutaric acid in an aqueous solution, followed by adjusting the pH to facilitate the formation of the salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diornithine oxoglurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amino or hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diornithine oxoglurate is unique due to its dual role in nitrogen disposal and as a precursor for other amino acids. Its combination of ornithine and alpha-ketoglutaric acid allows it to participate in both the urea cycle and the TCA cycle, making it a versatile compound in biochemical and medical applications .

Biological Activity

Diornithine oxoglurate (also known as ornithine α-ketoglutarate, or OKG) is a compound formed from the combination of two molecules of ornithine and one molecule of α-ketoglutarate. It has garnered attention for its potential biological activities, particularly in the context of nutritional supplementation and metabolic health. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various populations, and relevant case studies.

This compound plays a significant role in nitrogen metabolism and amino acid synthesis. It is primarily involved in:

  • Urea Cycle : Ornithine is a key component in the urea cycle, aiding in the detoxification of ammonia and the synthesis of arginine and citrulline.
  • Hormonal Regulation : OKG has been shown to stimulate the secretion of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
  • Antioxidative Properties : The compound exhibits antioxidative effects, potentially reducing oxidative stress in various tissues .

Nutritional Supplementation

This compound has been studied extensively for its effects on nutritional status, particularly in malnourished populations. Key findings include:

  • Improvement in Nutritional Status : In a randomized controlled trial involving elderly patients recovering from acute illnesses, those receiving OKG showed significant improvements in appetite, body weight, and overall quality of life compared to placebo .
  • Cost-Effectiveness : The same study noted a 37% reduction in medical costs for patients supplemented with OKG, highlighting its economic benefits alongside health improvements .

Clinical Applications

Several clinical studies have demonstrated the efficacy of this compound in various conditions:

Study Population Dosage Outcomes
Brocker et al. (1995)Elderly patients10 g/day for 60 daysImproved appetite, body weight; reduced medical costs
De Bandt et al. (2023)Burn patients10 g/dayEnhanced recovery metrics; improved nitrogen balance
Gebhardt et al. (1995)Cirrhotic rats2 g/kg/day for 14 daysIncreased urea production; reduced ammonia levels

Effects on Specific Populations

  • Elderly Patients : OKG supplementation has been shown to significantly enhance nutritional status and quality of life among elderly individuals recovering from illness. Improvements were noted in appetite and independence metrics .
  • Burn and Trauma Patients : In burn patients, OKG has been associated with improved nitrogen balance and wound healing outcomes. Its role in enhancing protein synthesis is particularly beneficial under conditions of stress where nitrogen loss is prevalent .
  • Athletes and Bodybuilders : High doses of ornithine have been reported to increase serum growth hormone levels, suggesting potential applications in sports nutrition to enhance muscle recovery and performance .

Case Study 1: Elderly Convalescent Patients

In a double-blind trial involving 194 elderly patients, those receiving OKG showed significant improvements in nutritional variables after two months compared to placebo. Notably, appetite increased significantly (p < 0.001), along with body weight (p < 0.001) and independence (p < 0.01), illustrating the compound's effectiveness as a nutritional supplement for this demographic .

Case Study 2: Burn Patients

A study focused on burn patients demonstrated that enteral administration of OKG significantly improved recovery metrics such as nitrogen balance and overall protein synthesis rates. The findings suggest that OKG can play a critical role in supporting metabolic needs during recovery from severe injuries .

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWEWUFDLGQKZ-SCGRZTRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5144-42-3
Record name Ornithine alpha-ketoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-ornithine 2-oxoglutarate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIORNITHINE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK9D85MYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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